2-クロロ-5-メチル-1,4-ベンゾキノン

説明

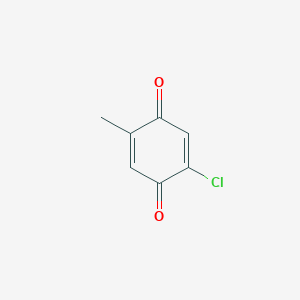

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

染料製造

2-クロロ-5-メチル-1,4-ベンゾキノンを含むキノン類は、カルボニルに結合した2つの酸素原子を含む飽和(C6)環を特徴とし、色を示すのに十分な共役を持つ環状有機化合物のクラスです . それらは、その色の特性のために、染料の製造に使用されます . それらは、他の代替的な天然染料と比較して、より優れた染色性、安定性、輝度、堅牢性を示します .

抗菌作用

キノンのクラスであるナフトキノンは、抗菌特性を持つことがわかっています . ナフトキノンの化学修飾には、アミン、アミノ酸、フラン、ピラン、ピラゾール、トリアゾール、インドールなどの化学基の導入が含まれ、その薬理学的特性が向上します .

抗腫瘍作用

ナフトキノンは、抗腫瘍特性を持つこともわかっています . それらは、癌の治療に有効な薬剤を提供するためのさらなる研究のために検討されてきました .

プレニルナフトヒドロキノンのクロロ誘導体の合成

2-クロロ-1,4-ベンゾキノンは、プレニルナフトヒドロキノンのクロロ誘導体の調製に使用できます .

リグニンペルオキシダーゼ触媒酸化

これは、リグニンペルオキシダーゼ触媒酸化による2-クロロ-1,4-ジメトキシベンゼン中に生成されます .

1,2,4-トリヒドロキシベンゼンへの脱塩素化

作用機序

Target of Action

It’s known that quinones, in general, can interact with various biological targets, including enzymes and other proteins, through processes such as redox cycling and alkylation .

Mode of Action

Quinones are known to undergo redox cycling, where they can accept electrons and get reduced to semiquinones, and then get oxidized back to quinones. This process can generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cells .

Biochemical Pathways

2-Chloro-5-methyl-1,4-benzoquinone is an intermediate formed during the degradation of 3,4-dichloroaniline in a dielectric barrier discharge plasma reactor . It is also formed during lignin peroxidase catalyzed oxidation of 2-chloro-1,4-dimethoxybenzene .

Pharmacokinetics

The pharmacokinetics of quinones can be influenced by factors such as their lipophilicity, which can affect their absorption and distribution, and their reactivity, which can affect their metabolism and excretion .

Result of Action

The generation of ros through the redox cycling of quinones can lead to oxidative stress, which can cause damage to cellular components such as proteins, lipids, and dna .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-methyl-1,4-benzoquinone. Factors such as pH, temperature, and the presence of other substances can potentially affect the stability and reactivity of quinones .

生化学分析

Biochemical Properties

Quinones, the class of compounds to which it belongs, are known to be electron carriers playing a role in photosynthesis . They commonly mediate hydride transfer reactions and show three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Molecular Mechanism

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . This suggests that 2-Chloro-5-methyl-1,4-benzoquinone may interact with biomolecules in a similar manner.

生物活性

2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- (CAS No. 19832-87-2) is a compound belonging to the class of quinones, which are known for their diverse biological activities. This compound has garnered attention in research for its potential applications in cancer treatment and its interaction with various biological systems. The primary focus of this article is to elucidate the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C7H5ClO2

- Molecular Weight : 156.56 g/mol

- IUPAC Name : 2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione

- Canonical SMILES : CC1=CC(=O)C(=CC1=O)Cl

The biological activity of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- is primarily attributed to its ability to undergo redox cycling. Quinones can accept electrons and be reduced to semiquinones, which can then be oxidized back to quinones. This cycling generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. The following mechanisms are particularly relevant:

- Redox Cycling : The compound can participate in redox reactions that produce ROS, which can damage cellular components such as lipids, proteins, and DNA.

- Enzymatic Interactions : Quinones can interact with enzymes and proteins through alkylation and redox reactions, influencing various biochemical pathways.

Anticancer Properties

Research has indicated that quinones possess significant anticancer properties. For instance:

- A study evaluated the cytotoxic effects of various quinone derivatives on human cancer cell lines using MTT assays. The results demonstrated that modifications in the structure of quinones could enhance their bioactivity against different tumor types .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione | M14 (Melanoma) | 10 | Induces apoptosis via caspase activation |

| 2-Chloro-5-methylcyclohexadiene | Various | N/A | ROS generation leading to oxidative stress |

The above table summarizes findings from studies indicating that structural modifications can significantly impact the efficacy of quinone compounds against cancer cells.

Mechanisms of Cytotoxicity

The cytotoxic effects of quinones are often mediated through:

- Apoptosis Induction : Quinones have been shown to activate apoptotic pathways in cancer cells. For example, the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) have been observed in treated cells .

Pharmacokinetics

The pharmacokinetics of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl-, like other quinones, is influenced by several factors:

- Lipophilicity : This affects absorption and distribution within biological systems.

- Metabolism : Reactive intermediates formed during metabolism can influence the toxicity profile of the compound.

Study on Antitumor Activity

A notable study explored the antitumor activity of a series of benzoquinone derivatives including 2-chloro-5-methyl compounds. The findings indicated that certain derivatives exhibited potent cytotoxicity against various human tumor cell lines while minimizing cardiotoxicity often associated with traditional chemotherapeutics .

Synergistic Effects

Another investigation into the synergistic effects of combining herbal extracts with quinone derivatives revealed enhanced antimicrobial and anticancer activities. This suggests potential applications in developing combination therapies utilizing 2-chloro-5-methyl compounds alongside other bioactive agents .

特性

IUPAC Name |

2-chloro-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUBEGIHROOPTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173572 | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-87-2 | |

| Record name | 2-Chloro-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。